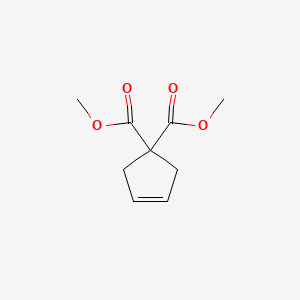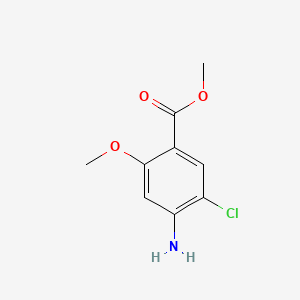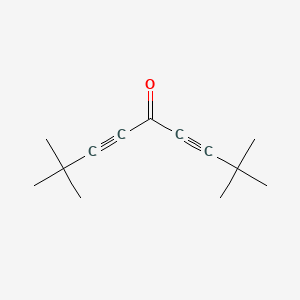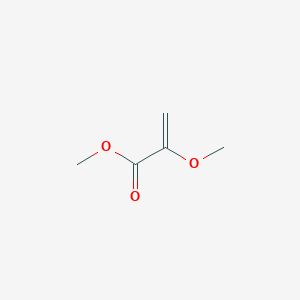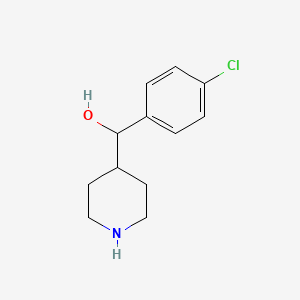
(4-Chlorophenyl)(4-piperidinyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, (4-Chlorophenyl)(4-piperidinyl)methanol, is a chemical structure that is part of a broader class of compounds featuring a piperidine ring and a chlorophenyl group. These compounds are of significant interest due to their potential applications in medicinal chemistry and drug development. The piperidine moiety is a common feature in many pharmaceuticals, and the chlorophenyl group can contribute to the bioactivity of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of a piperidine derivative with a chlorophenyl-containing reagent. For example, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was synthesized through the reaction of piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonylchloride, using methylene dichloride as the solvent and triethylamine as the base . Other methods include the reaction of benzyl alcohols with chlorinated butyrophenone derivatives in the presence of sodium hydride and tetrabutylammonium bromide (TBAB) .
Molecular Structure Analysis
The molecular structure of these compounds is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For instance, the crystal structure of a related compound showed that the piperidine ring adopts a chair conformation, and the geometry around the sulfur atom is distorted from a regular tetrahedron . The dihedral angles between the benzene ring and the piperidine rings can vary, indicating different spatial orientations of these groups within the molecule .
Chemical Reactions Analysis
The reactivity of chlorophenyl piperidine derivatives can be influenced by the presence of activating or deactivating groups on the aromatic ring. For example, the study of the reactivity of chloropyridines with piperidine in methanol suggests that built-in solvation and electrostatic interactions play a role in the reaction outcomes . These findings are important for understanding how modifications to the chlorophenyl or piperidine moieties can affect the overall reactivity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of intermolecular hydrogen bonds, as observed in the crystal structure of an adduct of (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone and (4-chlorophenyl)(piperidin-1-yl)methanone, can influence the compound's physical properties and its behavior in a solid state . Additionally, the substitution pattern on the aromatic ring can affect the compound's electronic properties and, consequently, its chemical reactivity and interactions with biological targets .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis Techniques : A compound closely related to (4-Chlorophenyl)(4-piperidinyl)methanol, namely 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, was synthesized using p-chlorobenzene sulfonylchloride and characterized through spectroscopic methods and X-ray crystallography. The structure revealed a chair conformation of the piperidine ring and a distorted tetrahedron around the S atom (Benakaprasad et al., 2007).
- Crystal Structure : Similar synthesis and crystallographic studies have been performed on related compounds, demonstrating the utility of these methods in understanding the molecular structures and conformation of such chemicals (Girish et al., 2008).
Pharmaceutical Research
- Antitubercular Activities : Research has shown that derivatives of this compound exhibit significant antitubercular activity. Specifically, cyclopropyl-4-[4-(2-piperidin-1-yl-ethoxy)benzyloxy]phenyl}methanol showed 98% killing of intracellular bacilli in mouse bone marrow derived macrophages and was active against various resistant strains of tuberculosis (Bisht et al., 2010).
Other Chemical Synthesis
- Hydrochloride Synthesis : The synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride from piperidine-4-carboxylic acid and ethyl carbonochloridate illustrates the versatility of such compounds in chemical synthesis (Rui, 2010).
- Aryl Cations Study : The study of the photochemistry of 4-chlorophenol and 4-chloroanisole in solvents, leading to the generation of 4-hydroxy- and 4-methoxyphenyl cations, highlights the importance of (4-Chlorophenyl)(4-piperidinyl)methanol related compounds in understanding chemical reactions and mechanisms (Protti et al., 2004).
Safety And Hazards
The compound has been associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-piperidin-4-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,12,14-15H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGIFKXJSLUMSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C2=CC=C(C=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339761 |
Source


|
| Record name | (4-Chlorophenyl)(4-piperidinyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(4-piperidinyl)methanol | |
CAS RN |
36938-75-7 |
Source


|
| Record name | (4-Chlorophenyl)(4-piperidinyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



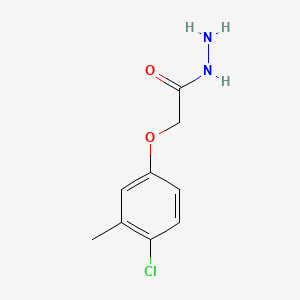

![2-[(2-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1348712.png)
![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348713.png)
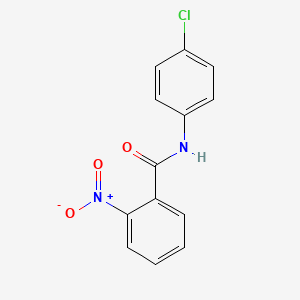
![3-Imidazo[1,2-a]pyridin-2-yl-phenylamine](/img/structure/B1348721.png)
![3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1348723.png)
